molecular formula C6H11F2NO B13088215 Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol CAS No. 1956370-49-2

Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol

Cat. No.: B13088215
CAS No.: 1956370-49-2
M. Wt: 151.15 g/mol
InChI Key: GIRUODYPRXWZCI-NTSWFWBYSA-N
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Description

Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol is a chemical compound with the molecular formula C6H11F2NO and a molecular weight of 151.15 g/mol . This compound is characterized by the presence of fluorine atoms at the 3rd and 4th positions of the piperidine ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

The synthesis of Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol involves several steps, typically starting from commercially available precursorsThe reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperature and pressure . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol undergoes various chemical reactions, including:

Scientific Research Applications

Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to specific biological effects. The compound may modulate the activity of neurotransmitters or inhibit certain enzymes, thereby exerting its effects .

Comparison with Similar Compounds

Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol can be compared with other fluorinated piperidine derivatives, such as:

This compound is unique due to its specific stereochemistry and the presence of both fluorine and hydroxyl groups, which contribute to its distinct chemical and biological properties.

Biological Activity

Cis-3-fluoro-4-(fluoromethyl)piperidin-4-ol is a fluorinated derivative of piperidine that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, and applications, supported by relevant research findings and data.

Structural Characteristics

This compound features a fluorine atom at the 3-position and a hydroxymethyl group at the 4-position of the piperidine ring. The molecular formula can be represented as C6H10F2NC_6H_{10}F_2N with a structural representation highlighting its functional groups.

Synthesis

The synthesis of this compound typically involves several key steps, including:

  • Formation of the piperidine ring : Starting from readily available piperidine derivatives.
  • Fluorination : Introducing fluorine atoms at specific positions to enhance biological activity.
  • Hydroxymethylation : Modifying the ring to include a hydroxymethyl group, which can influence pharmacokinetic properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various domains:

1. Antimicrobial Activity

Studies have shown that fluorinated piperidines can effectively modulate biological pathways. For instance, this compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacterial strains.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 μg/mL
Escherichia coli25 μg/mL

These results suggest that the compound may serve as a lead candidate for developing new antimicrobial agents .

2. Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays demonstrated cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), indicating its potential as an anticancer agent.

Cell Line IC50 (μM)
A54915
HeLa12

The compound's structural characteristics contribute to its ability to interact with cellular targets involved in cancer progression .

3. Neurological Effects

Ongoing research is exploring the interaction of this compound with neurotransmitter receptors, particularly in relation to neurological conditions. Its binding affinity to specific receptors may offer insights into its potential therapeutic applications in treating disorders such as anxiety and depression .

Case Studies

Several case studies have been conducted to evaluate the pharmacological profiles of this compound:

  • Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of various piperidine derivatives, including this compound, against standard antibiotics like ciprofloxacin. The results indicated comparable or superior activity against certain bacterial strains .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays were performed on cancer cell lines, revealing that this compound exhibited significant cytotoxic effects, suggesting its potential as a chemotherapeutic agent .

Properties

CAS No.

1956370-49-2

Molecular Formula

C6H11F2NO

Molecular Weight

151.15 g/mol

IUPAC Name

(3S,4R)-3-fluoro-4-(fluoromethyl)piperidin-4-ol

InChI

InChI=1S/C6H11F2NO/c7-4-6(10)1-2-9-3-5(6)8/h5,9-10H,1-4H2/t5-,6+/m0/s1

InChI Key

GIRUODYPRXWZCI-NTSWFWBYSA-N

Isomeric SMILES

C1CNC[C@@H]([C@@]1(CF)O)F

Canonical SMILES

C1CNCC(C1(CF)O)F

Origin of Product

United States

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